molecular formula C14H22BNO5S B1472544 2-Methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-)benzene sulfonamide CAS No. 1534377-89-3

2-Methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-)benzene sulfonamide

Cat. No. B1472544
CAS RN: 1534377-89-3
M. Wt: 327.2 g/mol
InChI Key: OFINOJFRRPXJIH-UHFFFAOYSA-N
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Description

This compound is a type of phenylboronic ester . It is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Molecular Structure Analysis

The molecular structure of this compound has been determined by quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its use in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Scientific Research Applications

Organic Synthesis Intermediary

This compound serves as an important intermediate in organic synthesis. Its borate group is highly reactive in various transformation processes, making it a valuable component in the synthesis of complex molecules. It is particularly useful in protecting diols during synthesis and is employed in the asymmetric synthesis of amino acids and in Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibition

Due to the presence of boronic acid compounds, this molecule can act as an enzyme inhibitor. It has potential applications in the development of new pharmaceuticals that target specific enzymes involved in disease processes. This could lead to treatments for conditions such as cancer and microbial infections .

Fluorescent Probing

The compound’s ability to bind with various biological molecules makes it an excellent candidate for use as a fluorescent probe. It can be used to detect the presence of hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which are vital for various biological and medical research applications .

Drug Carrier Construction

The boronic ester bonds in this compound are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to deliver drugs like insulin and genes in a controlled manner. The drug is loaded onto the carrier through covalent or non-covalent interactions, and the controlled release is achieved by the formation and rupture of the boronic ester bond in different environments .

Synthesis of Copolymers

This compound is utilized in the synthesis of novel copolymers that have applications in optoelectronics. These copolymers are based on benzothiadiazole and electron-rich arene units, which are important for creating materials with specific optical and electrochemical properties .

Borylation of Arenes

It is also used as a reagent in the borylation of arenes, which is a key step in the synthesis of various organic compounds. This process allows for the introduction of boron into aromatic compounds, which can then undergo further chemical transformations to create a wide range of products .

Future Directions

Phenylboronic acid compounds have a wide range of applications in pharmacy and biology . They are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition, they can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Therefore, the future directions of this compound could involve further exploration of these applications.

properties

IUPAC Name

2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)10-7-8-11(19-6)12(9-10)22(17,18)16-5/h7-9,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFINOJFRRPXJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-)benzene sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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